molecular formula C16H13ClF3N3O2S2 B14996478 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B14996478
M. Wt: 435.9 g/mol
InChI Key: GOASXBGEQNEIAV-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a chlorinated phenyl ring, a trifluoromethyl group, and a thieno[3,2-d]pyrimidin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the thieno[3,2-d]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiourea and a β-keto ester.

    Introduction of the chlorinated phenyl ring: This step may involve a nucleophilic substitution reaction where a chlorinated phenyl derivative is reacted with the thieno[3,2-d]pyrimidin core.

    Attachment of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide under specific conditions.

    Final acetamide formation: The final step involves the formation of the acetamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide: Lacks the thieno[3,2-d]pyrimidin moiety.

    N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(thio)acetamide: Lacks the pyrimidin ring.

    N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide: Similar structure but with different substituents.

Uniqueness

The uniqueness of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide lies in its combined structural features, which may confer specific chemical reactivity and biological activity not observed in similar compounds.

Properties

Molecular Formula

C16H13ClF3N3O2S2

Molecular Weight

435.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13ClF3N3O2S2/c1-23-14(25)13-10(4-5-26-13)22-15(23)27-7-12(24)21-11-6-8(16(18,19)20)2-3-9(11)17/h2-3,6H,4-5,7H2,1H3,(H,21,24)

InChI Key

GOASXBGEQNEIAV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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